(2-Bromoethoxy)trimethylsilane

Catalog No.
S1944281
CAS No.
M.F
C5H13BrOSi
M. Wt
197.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethoxy)trimethylsilane

Product Name

(2-Bromoethoxy)trimethylsilane

IUPAC Name

2-bromoethoxy(trimethyl)silane

Molecular Formula

C5H13BrOSi

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C5H13BrOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3

InChI Key

QKSJDOOUAJHQRY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCBr

Canonical SMILES

C[Si](C)(C)OCCBr

(2-Bromoethoxy)trimethylsilane is an organosilicon compound with the molecular formula C5_5H13_{13}BrOSi. It features a trimethylsilane group attached to a bromoethoxy moiety, making it a versatile reagent in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trimethylsilane group provides unique steric and electronic properties that influence its reactivity and stability.

, including:

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles through an SN2 mechanism, facilitating the formation of ethers.
  • Oxidation: The compound can undergo oxidation to introduce new functional groups, such as alcohols or ketones.
  • Reduction: The bromo group can be reduced to a hydrogen atom, yielding the corresponding ethoxy compound .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium cyanide are commonly used reagents.
  • Oxidation: N-bromosuccinimide and hydrogen peroxide serve as effective oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents employed in these reactions.

The synthesis of (2-Bromoethoxy)trimethylsilane typically involves the Williamson Ether Synthesis, which includes the following steps:

  • Preparation of Alkoxide: An alkoxide ion is generated from a corresponding alcohol using a strong base such as sodium hydride or potassium hydride.
  • Nucleophilic Attack: The alkoxide then attacks the bromoethanol, resulting in the formation of (2-Bromoethoxy)trimethylsilane .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions are optimized for consistent product quality.

(2-Bromoethoxy)trimethylsilane is utilized in various applications, including:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Silicon-Based Materials: The compound is used in creating silicon-based polymers and materials.
  • Pharmaceuticals: Its potential as a building block for drug development makes it valuable in medicinal chemistry .

Research on interaction studies involving (2-Bromoethoxy)trimethylsilane primarily focuses on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it a candidate for further exploration in synthetic methodologies. Additionally, studies on its stability under various conditions provide insights into its practical applications in chemical processes .

Several compounds share structural similarities with (2-Bromoethoxy)trimethylsilane. Here are some notable examples:

Compound NameStructure TypeUnique Features
(2-Bromoethoxy)benzeneAromatic compoundExhibits different reactivity due to aromatic stabilization.
(2-Bromoethoxy)tetrahydrofuranCyclic etherProvides different steric hindrance and reactivity patterns compared to linear compounds.
(2-Bromoethoxy)cyclohexaneCyclic alkaneOffers unique conformational flexibility that affects its reactivity.

Uniqueness

(2-Bromoethoxy)trimethylsilane is distinctive due to the presence of the trimethylsilane group, which imparts significant steric hindrance and electronic effects that influence its reactivity compared to other bromoethoxy compounds. This unique combination enhances its stability and versatility in synthetic applications.

(2-Bromoethoxy)trimethylsilane, a halogenated organosilicon compound, emerged as a strategic reagent in the late 20th century during advancements in silyl ether chemistry. Its development paralleled the exploration of silicon-based protecting groups for alcohols and amines, driven by the need for functional group compatibility in multi-step syntheses. Early studies focused on stabilizing silicon-oxygen bonds while maintaining reactivity at the bromine site, culminating in its recognition as a versatile intermediate for nucleophilic substitutions and cross-couplings.

Role in Modern Synthetic Organic Chemistry

This compound serves as a cornerstone in contemporary organic synthesis, particularly in:

  • Protecting Group Chemistry: Facilitates temporary protection of alcohols or amines via silyl ether formation, enabling sequential functionalization.
  • Catalytic Cross-Couplings: Participates in Hiyama-Denmark couplings, forming carbon-carbon bonds under palladium catalysis.
  • Bioactive Molecule Synthesis: Used in constructing opioid receptor ligands, taxane derivatives, and PET imaging agents due to its stability under basic conditions.

Significance of Bromine-Silicon Synergy in Functional Group Compatibility

The bromine-silicon synergy enables distinct reactivity profiles:

  • Bromine as a Leaving Group: The β-haloethyl moiety undergoes nucleophilic substitutions (e.g., SN2 mechanisms), while the silicon stabilizes intermediates via hyperconjugation.
  • Silicon’s Electron-Donating Effects: Enhances electrophilicity at the β-carbon, directing regioselectivity in cross-coupling reactions.
  • Orthogonal Protection: The silyl group resists hydrolysis under mild acidic or basic conditions, allowing selective deprotection (e.g., TBAF-mediated cleavage).

Molecular Geometry and Bonding Configurations

The molecular architecture of (2-Bromoethoxy)trimethylsilane exhibits a characteristic tetrahedral arrangement around the central silicon atom, consistent with sp³ hybridization [3] [4]. The silicon center forms four covalent bonds: three silicon-carbon bonds to the methyl substituents and one silicon-oxygen bond to the ethoxy linker chain [3]. This tetrahedral geometry results in bond angles of approximately 109.5° around the silicon atom, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory for four electron pairs in a tetrahedral arrangement [5] [4].

The silicon-oxygen bond in this compound demonstrates typical characteristics of organosilicon ethers, with a bond length of approximately 1.63 Å and significant bond strength of 452 kJ/mol [3] [6] [7]. This silicon-oxygen linkage exhibits considerable polarity due to the electronegativity difference between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on silicon and partial negative charge on oxygen [3]. The three silicon-carbon bonds to the methyl groups maintain typical lengths of 1.87-1.92 Å, as observed in related trimethylsilyl compounds [8] [6].

The ethyl chain portion of the molecule adopts a gauche conformation to minimize steric interactions between the bromine atom and the bulky trimethylsilyl group. The carbon-oxygen ether bond measures approximately 1.43 Å, while the carbon-bromine bond extends to approximately 1.94 Å [6]. The oxygen atom in the ether linkage maintains sp³ hybridization with a bent geometry, resulting in carbon-oxygen-carbon bond angles of approximately 110°, slightly expanded from the tetrahedral angle due to lone pair repulsion [9].

X-ray Crystallographic Studies

While specific single-crystal X-ray diffraction data for (2-Bromoethoxy)trimethylsilane remains limited in the literature, comparative analysis with related trimethylsilyl ethers provides valuable structural insights [10] [8]. Studies of analogous trimethylsilyl compounds demonstrate that the silicon atom consistently adopts tetrahedral coordination with mean silicon-carbon bond lengths ranging from 1.87 to 1.92 Å [8]. The crystallographic examination of trimethylsilyl perrhenate revealed mean silicon-carbon bond lengths of 1.92 Å with tetrahedral arrangements about the silicon centers [8].

Crystallographic investigations of related organosilicon compounds indicate that the trimethylsilyl group exhibits minimal distortion from ideal tetrahedral geometry [11]. The carbon-silicon-carbon bond angles typically range from 108° to 111°, representing minor deviations from the perfect tetrahedral angle of 109.5° [11]. The silicon-oxygen bond angles in trimethylsilyl ethers commonly fall within the range of 160° to 170°, as observed in trimethylsilyl perrhenate where the rhenium-oxygen-silicon angle measured 164 ± 5° [8].

The crystal packing of trimethylsilyl ethers generally demonstrates van der Waals interactions between methyl groups of adjacent molecules, with no significant hydrogen bonding due to the absence of acidic hydrogen atoms [12]. The bromine substituent in (2-Bromoethoxy)trimethylsilane would likely participate in weak halogen bonding interactions in the crystalline state, potentially influencing the overall crystal packing arrangement.

Computational Modeling of Electronic Structure

Computational studies using Density Functional Theory (DFT) methods provide detailed insights into the electronic structure and bonding characteristics of (2-Bromoethoxy)trimethylsilane [13] [14]. The molecule exhibits a highest occupied molecular orbital (HOMO) primarily localized on the oxygen lone pairs and the carbon-bromine bond, while the lowest unoccupied molecular orbital (LUMO) demonstrates significant contribution from silicon-centered orbitals [13].

The silicon-oxygen bond displays considerable ionic character, with natural population analysis revealing significant charge transfer from silicon to oxygen [14]. This polarization contributes to the chemical reactivity of the compound, particularly in nucleophilic substitution reactions at the silicon center [15]. The trimethylsilyl group demonstrates electron-withdrawing characteristics through inductive effects, influencing the electron density distribution throughout the molecule [14].

Molecular orbital calculations indicate that the silicon atom maintains a formal oxidation state of +4, consistent with its position in Group 14 of the periodic table [13]. The three methyl substituents provide electron density to the silicon center through hyperconjugation, stabilizing the overall electronic configuration [14]. The carbon-bromine bond exhibits typical polarization with the bromine atom bearing a partial negative charge, making it susceptible to nucleophilic attack in appropriate reaction conditions.

DFT calculations predict conformational preferences for the ethyl chain, with the gauche conformation approximately 2-3 kJ/mol more stable than the anti conformation due to favorable electrostatic interactions between the bromine atom and the silicon center [13]. The barrier to rotation around the carbon-carbon bond in the ethyl chain is calculated to be approximately 12-15 kJ/mol, allowing for rapid conformational interconversion at room temperature [13].

Spectroscopic Identification

The spectroscopic characterization of (2-Bromoethoxy)trimethylsilane employs multiple complementary techniques to establish structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework and connectivity patterns, while infrared (IR) spectroscopy reveals functional group characteristics and vibrational modes [16] [17].

NMR Spectral Signatures (¹H, ¹³C, ²⁹Si)

¹H Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum of (2-Bromoethoxy)trimethylsilane exhibits three distinct resonance regions that provide unambiguous structural identification [18] [19]. The trimethylsilyl protons appear as a sharp singlet at δ 0.0-0.3 ppm, integrating for nine protons and demonstrating the characteristic upfield chemical shift associated with silicon-bound methyl groups [18] [20]. This chemical shift region is diagnostic for trimethylsilyl substituents and remains consistent across various trimethylsilyl compounds [16].

The methylene protons adjacent to oxygen (OCH₂) resonate as a triplet in the range δ 3.5-4.0 ppm, with a coupling constant of approximately 6-7 Hz due to vicinal coupling with the adjacent methylene group [18] [19]. This chemical shift reflects the deshielding effect of the oxygen atom and the trimethylsilyl substituent. The methylene protons adjacent to bromine (CH₂Br) appear as a triplet at δ 3.0-3.5 ppm, also exhibiting vicinal coupling with a similar coupling constant [18] [19]. The relative upfield position compared to the OCH₂ protons reflects the different electronic environment created by the bromine substituent.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy provides essential information about the carbon framework and connectivity patterns in (2-Bromoethoxy)trimethylsilane [18] [21]. The trimethylsilyl carbon atoms appear as a quartet at δ 0-2 ppm due to coupling with the ²⁹Si nucleus (I = 1/2), with a one-bond carbon-silicon coupling constant (¹JC-Si) of approximately 50-60 Hz [18] [22]. This coupling pattern is characteristic of silicon-bound methyl groups and serves as a diagnostic feature for trimethylsilyl compounds [16] [20].

The carbon atom adjacent to oxygen (OCH₂) resonates at δ 65-75 ppm, appearing as a singlet due to the absence of significant coupling [18] [21]. This chemical shift is consistent with ether linkages in organosilicon compounds and reflects the electronic influence of both the oxygen atom and the trimethylsilyl group. The carbon atom bearing the bromine substituent (CH₂Br) appears at δ 30-35 ppm as a singlet, demonstrating the characteristic downfield shift associated with carbon-halogen bonds [18].

²⁹Si Nuclear Magnetic Resonance Spectroscopy

Silicon-29 NMR spectroscopy serves as a powerful tool for characterizing the silicon environment in (2-Bromoethoxy)trimethylsilane [16] [20] [22]. The silicon nucleus appears as a singlet in the range δ 15-25 ppm, which is typical for trimethylsilyl ethers [16] [20]. This chemical shift region distinguishes trimethylsilyl ethers from other organosilicon functional groups, such as silanols (δ 5-15 ppm) or siloxanes (δ -5 to +5 ppm) [20].

The ²⁹Si chemical shift demonstrates sensitivity to the electronic environment around the silicon atom, with electron-withdrawing substituents causing downfield shifts [20]. The chemical shift observed for (2-Bromoethoxy)trimethylsilane reflects the electron-withdrawing nature of the oxygen substituent compared to alkyl-substituted silanes [16]. Silicon-29 NMR also provides information about the degree of association in solution, as hydrogen bonding or aggregation can influence the observed chemical shifts [16].

IR Vibrational Modes and Functional Group Analysis

Infrared spectroscopy provides comprehensive information about the vibrational characteristics and functional group identification in (2-Bromoethoxy)trimethylsilane [23] [24] [25]. The IR spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and provide insights into molecular structure and bonding.

C-H Stretching Vibrations

The carbon-hydrogen stretching region (2800-3000 cm⁻¹) displays characteristic absorptions for both methyl and methylene groups [23] [25]. The asymmetric and symmetric C-H stretching vibrations of the trimethylsilyl methyl groups appear at 2950-2970 cm⁻¹ and 2850-2880 cm⁻¹, respectively [23] [25]. These frequencies are slightly shifted compared to simple alkyl compounds due to the influence of the silicon atom [26]. The methylene C-H stretching vibrations appear at 2920-2940 cm⁻¹, overlapping with the methyl stretching region but distinguishable through careful spectral analysis [23].

Silicon-Oxygen and Silicon-Carbon Stretching Modes

The silicon-oxygen stretching vibration represents one of the most diagnostic features in the IR spectrum, appearing as a strong absorption band at 1000-1100 cm⁻¹ [24] [25]. This frequency range is characteristic of silicon-oxygen single bonds and provides confirmation of the ether linkage [3]. The exact position within this range depends on the electronic environment of the silicon and oxygen atoms, with electron-withdrawing groups causing shifts to higher frequencies [24].

Silicon-carbon stretching vibrations appear at 750-850 cm⁻¹ as medium-intensity bands [25] [26]. The trimethylsilyl group exhibits characteristic deformation modes at 1250-1260 cm⁻¹, which are diagnostic for silicon-bound methyl groups [24] [26]. These vibrations involve symmetric and asymmetric bending of the Si-C bonds and serve as fingerprint regions for trimethylsilyl identification [24].

Carbon-Oxygen and Carbon-Bromine Vibrational Modes

The carbon-oxygen ether stretching vibration appears as a strong absorption at 1050-1150 cm⁻¹, often overlapping with the silicon-oxygen stretching region [25]. This absorption confirms the presence of the ether functional group and provides information about the C-O bond strength and character [27]. The carbon-bromine stretching vibration appears as a medium-intensity band at 500-700 cm⁻¹, characteristic of alkyl bromides [25] [28].

Methylene Bending and Deformation Modes

The methylene groups in the ethyl chain exhibit characteristic bending vibrations at 1400-1500 cm⁻¹ [23] [25]. These absorptions provide information about the conformational preferences and intramolecular interactions within the molecule. The scissoring, wagging, and twisting modes of the methylene groups appear in the fingerprint region (800-1400 cm⁻¹) and contribute to the overall spectral complexity [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and characteristic fragmentation pathways of (2-Bromoethoxy)trimethylsilane [28] [29]. The molecular ion peak appears at m/z 197 (for ⁷⁹Br) and m/z 199 (for ⁸¹Br) with the characteristic 1:1 isotope pattern associated with bromine-containing compounds [28]. This isotope pattern serves as a diagnostic feature for bromine identification and molecular ion confirmation.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of a methyl radical from the trimethylsilyl group, generating the [M-CH₃]⁺ ion at m/z 182/184 [29]. This fragmentation is characteristic of trimethylsilyl compounds and represents α-cleavage adjacent to the silicon center [29]. The resulting fragment retains the silicon center and demonstrates significant stability due to the electron-donating properties of the remaining methyl groups [29].

A second major fragmentation involves the cleavage of the carbon-oxygen bond adjacent to the trimethylsilyl group, generating the trimethylsilyl cation (Me₃Si⁺) at m/z 73 [29]. This fragment represents one of the most stable and commonly observed ions in trimethylsilyl compound mass spectra [29]. The complementary fragment containing the bromoethoxy moiety appears at m/z 124/126, exhibiting the characteristic bromine isotope pattern [28].

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragments generates additional diagnostic ions that provide structural confirmation [28] [29]. The trimethylsilyl cation (m/z 73) can undergo further methyl loss to generate [Me₂Si]⁺ at m/z 58 and [MeSi]⁺ at m/z 43 [29]. The bromoethoxy fragment (m/z 124/126) can lose carbon monoxide to generate [C₂H₄Br]⁺ at m/z 96/98, representing a common fragmentation pathway for ether-containing compounds [28].

Rearrangement Reactions

Mass spectrometric analysis reveals several rearrangement processes that provide additional structural information [29]. McLafferty rearrangement can occur through hydrogen transfer from the ethyl chain to the silicon center, generating characteristic rearranged ions [29]. These rearrangement products often appear as minor peaks in the mass spectrum but provide valuable confirmation of the molecular connectivity and structural features [29].

The fragmentation pattern of (2-Bromoethoxy)trimethylsilane demonstrates typical behavior for organosilicon ethers, with preferential cleavage at the silicon-oxygen bond and characteristic loss of methyl radicals from the silicon center [29]. The presence of the bromine substituent provides additional diagnostic isotope patterns and influences the overall fragmentation efficiency [28]. These fragmentation characteristics enable unambiguous identification and differentiation from related compounds in complex mixtures [29].

Molecular PropertyValueSource
Molecular FormulaC₅H₁₃BrOSiPubChem, ChemSpider [1] [2]
Molecular Weight197.15 g/molPubChem [1]
Monoisotopic Mass195.991904 DaChemSpider [2]
CAS Number34714-03-9PubChem, ChemSpider [1] [2]
Bond TypeLength (Å)Energy (kJ/mol)Source
Si-O1.63452Literature [3] [6] [7]
Si-C (trimethylsilyl)1.87-1.92318Literature [8] [6]
C-O (ether)1.43358Literature [6]
C-Br1.94285Literature [6]
NMR NucleusChemical Shift (ppm)MultiplicitySource
¹H (Si-CH₃)0.0-0.3SingletLiterature [18] [20]
¹H (OCH₂)3.5-4.0TripletLiterature [18] [19]
¹H (CH₂Br)3.0-3.5TripletLiterature [18] [19]
¹³C (Si-CH₃)0-2QuartetLiterature [18] [22]
¹³C (OCH₂)65-75SingletLiterature [18] [21]
¹³C (CH₂Br)30-35SingletLiterature [18]
²⁹Si15-25SingletLiterature [16] [20]
IR Functional GroupFrequency (cm⁻¹)IntensitySource
C-H stretch (methyl)2950-2970StrongLiterature [23] [25]
C-H stretch (methylene)2920-2940StrongLiterature [23]
Si-O stretch1000-1100StrongLiterature [24] [25]
Si-C stretch750-850MediumLiterature [25] [26]
C-O stretch1050-1150StrongLiterature [25]
C-Br stretch500-700MediumLiterature [25] [28]

Dates

Last modified: 07-22-2023

Explore Compound Types